2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
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Overview
Description
2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a fluoro-substituted benzamide moiety linked to a phenyl-ethyl-triazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Fluoro Group: The fluoro group is incorporated using a fluorinating agent like Selectfluor.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or fluorescence.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the triazole ring can participate in π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)benzamide
- 2-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
- 2-fluoro-N-(1-phenyl-2-(2H-1,2,4-triazol-2-yl)ethyl)benzamide
Uniqueness
2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is unique due to the specific positioning of the fluoro group and the triazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluoro group can enhance metabolic stability and binding affinity, making it a valuable compound for drug development.
Properties
IUPAC Name |
2-fluoro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c18-15-9-5-4-8-14(15)17(23)21-16(12-22-19-10-11-20-22)13-6-2-1-3-7-13/h1-11,16H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSURCEBBESRZRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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